molecular formula C25H19N3O3S2 B2560770 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 307512-59-0

2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2560770
CAS No.: 307512-59-0
M. Wt: 473.57
InChI Key: POGCEZIEUNRRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound is structurally characterized by a cyclopentathienopyrimidine core, a privileged structure known for its potent inhibitory effects on various protein kinases. The core structure is functionally elaborated with a phenyl group at the 3-position and a phthalimide-containing thioethyl side chain at the 2-position. The phthalimide moiety is a well-known pharmacophore that can enhance binding affinity and influence the compound's physicochemical properties. Research into this class of compounds indicates its primary value as a precursor or functionalized intermediate for the development of targeted therapeutic agents. Studies on analogous structures suggest potential application in the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR axis, which is frequently dysregulated in cancers. The molecule's mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinases, thereby disrupting downstream signaling that drives cell proliferation and survival. Further investigations into related molecular frameworks have shown promise in inducing apoptosis and autophagy in various cancer cell lines. This makes the compound a valuable tool for researchers exploring novel mechanisms of kinase inhibition, structure-activity relationships (SAR), and for screening against a panel of kinases to identify its primary targets. Its unique hybrid structure, merging multiple heterocyclic systems, provides a versatile platform for further chemical modification aimed at optimizing potency, selectivity, and pharmacokinetic profiles for experimental therapeutics.

Properties

IUPAC Name

2-[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-22-16-9-4-5-10-17(16)23(30)27(22)13-14-32-25-26-21-20(18-11-6-12-19(18)33-21)24(31)28(25)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCEZIEUNRRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N2O3SC_{24}H_{22}N_2O_3S, with a molecular weight of approximately 422.51 g/mol. The compound features a unique arrangement of thieno[2,3-d]pyrimidine and isoindoline moieties that may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit their biological effects through the inhibition of specific enzymes involved in nucleotide biosynthesis and cell proliferation. Specifically, the thienopyrimidine derivatives have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase) , both critical enzymes in the de novo purine synthesis pathway. This dual inhibition can lead to reduced proliferation of cancer cells by disrupting their nucleotide supply necessary for DNA synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:

  • In vitro Studies : Compounds structurally related to the target compound have demonstrated significant antiproliferative effects against various human tumor cell lines. For example:
    • A study reported that certain derivatives inhibited KB human tumor cells with varying potency based on structural modifications (e.g., chain length and functional groups) .
    • Another investigation highlighted that compounds with three to four carbon atoms in their side chains exhibited enhanced inhibitory activity against cancer cell lines .
  • Mechanistic Insights : The ability of these compounds to act as dual inhibitors allows them to overcome resistance mechanisms often seen in cancer treatments. The inhibition of both GARFTase and AICARFTase targets two distinct pathways in purine biosynthesis, which may enhance therapeutic efficacy against resistant tumors .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that similar compounds may exhibit:

  • Antimicrobial Activity : Some thienopyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have been studied for their potential to modulate inflammatory pathways.

Case Studies and Research Findings

StudyCompound TestedCell LineKey Findings
Thienopyrimidine derivativesKB human tumor cellsInhibition order: 9 = 10 > 8 > 7 > 6 = 11
Novel pyrrolo[2,3-d]pyrimidinesR2/PCFT4 cellsPotent dual inhibitors; structure-dependent activity
Isoindoline derivativesVarious cancer cell linesSignificant reduction in cell viability; potential for further development

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its isoindoline-1,3-dione substituent , distinguishing it from analogs with simpler aromatic or aliphatic groups. Comparisons with structurally related compounds include:

Compound Name / ID Core Structure Substituents Key Structural Differences Reference
3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl at position 3; dione at positions 2,4 Lacks thioethyl-isoindoline-dione; smaller substituent
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione Tetrahydropyrimidine Phenyl and thiophenyl groups Simpler core; no fused thieno-pyrimidine system
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (e.g., 4g) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 2,4-Dihydroxybenzene fragment Fused benzene ring; polar hydroxyl groups
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl; thioacetamido-ethyl ester Ester functionality; no isoindoline-dione

Key Observations :

  • Analogs with hydroxyl groups (e.g., 4g) exhibit improved tyrosinase inhibition due to hydrogen-bonding capabilities, whereas the target compound’s electron-deficient isoindoline-dione may favor interactions with electron-rich biological targets .

Key Observations :

  • Cyclocondensation strategies (e.g., ) offer high yields for fused-ring systems, suggesting scalability for derivatives with similar cores.

Key Observations :

  • The isoindoline-1,3-dione group may enhance cytotoxicity via intercalation or protein binding, but this remains untested for the target compound.
  • Compound 4g’s anti-tyrosinase activity suggests that substituent polarity (e.g., hydroxyl groups) is critical for enzyme inhibition, a feature absent in the target compound .
Physicochemical Properties

Data from analogs provide indirect insights:

Compound pKa Density (g/cm³) Solubility Insights Reference
3-(4-Chlorophenyl)-...dione 11.88 1.510 Low aqueous solubility
Thieno[2,3-d]pyrimidinones N/A N/A Ethanol-soluble during synthesis

Key Observations :

  • Predicted pKa (~11.88 for ) suggests deprotonation at physiological pH, favoring interaction with cationic residues in enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.